molecular formula C10H13NO4 B1599291 2-Amino-5-ethoxy-4-methoxybenzoic acid CAS No. 61948-67-2

2-Amino-5-ethoxy-4-methoxybenzoic acid

Cat. No. B1599291
CAS RN: 61948-67-2
M. Wt: 211.21 g/mol
InChI Key: LMLMBWMYHXXDAN-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxy-4-methoxybenzoic acid is an organic compound with the molecular weight of 211.22 . It is used as a building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The InChI code for 2-Amino-5-ethoxy-4-methoxybenzoic acid is 1S/C10H13NO4/c1-3-15-9-4-6 (10 (12)13)7 (11)5-8 (9)14-2/h4-5H,3,11H2,1-2H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-5-ethoxy-4-methoxybenzoic acid is a powder with a melting point of 173-176°C .

Scientific Research Applications

Chemical Synthesis

2-Amino-5-ethoxy-4-methoxybenzoic acid and its derivatives play a crucial role in the synthesis of various chemicals. For instance, Wang Yu (2008) detailed the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008). This showcases the compound's importance in creating pharmaceutical intermediates.

Molecular Structure Studies

The molecular structure and thermodynamic properties of similar compounds have been a focus of research. M. Monte, A. R. Almeida, and M. Matos (2010) examined the vapor pressures of aminomethoxybenzoic acids, including 2-amino-5-methoxybenzoic acid, to derive standard molar enthalpies and Gibbs energies of sublimation (Monte, Almeida, & Matos, 2010).

Material Science Applications

The compound has also found application in material science. In 2017, Lijiang Zhong et al. prepared novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers for use as adsorbents in separating and recovering Pd(II) from mixed solutions containing Pt, Pd, and Rh, highlighting its potential in waste management and recycling processes (Zhong, Jinyan, Zhang, Muhan, & Huang, 2017).

Biochemical Research

In biochemical research, derivatives of 2-amino-5-ethoxy-4-methoxybenzoic acid are used in studies involving enzyme activity and inhibition. For instance, R. Borchardt and J. Huber (1982) synthesized 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase, demonstrating its application in enzyme-related research (Borchardt & Huber, 1982).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Amino-5-ethoxy-4-methoxybenzoic acid were not found in the available resources .

properties

IUPAC Name

2-amino-5-ethoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLMBWMYHXXDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407181
Record name 2-amino-5-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethoxy-4-methoxybenzoic acid

CAS RN

61948-67-2
Record name 2-amino-5-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-ethoxy-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Wissner, DM Berger, DH Boschelli… - Journal of medicinal …, 2000 - ACS Publications
… 2-Amino-5-ethoxy-4-methoxybenzoic Acid Methyl Ester (44a). A mixture of 17.0 g (66.7 mmol) of 43a, 13.1 g (233 mmol) of powdered Fe and 17.7 g (334 mmol) of NH 4 Cl in 95 mL of H …
Number of citations: 253 pubs.acs.org

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